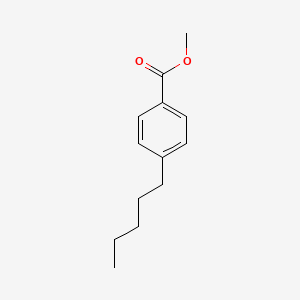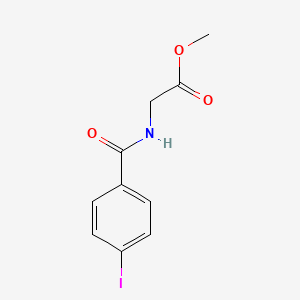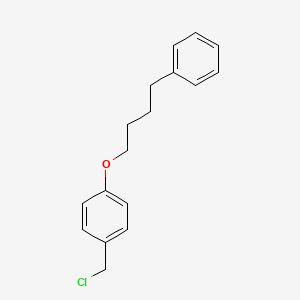![molecular formula C12H8ClN3S B8692209 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine](/img/structure/B8692209.png)
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
Übersicht
Beschreibung
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a pyridin-3-yl group at the 2-position, and a methyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with formamidine or other suitable reagents to form the thieno[2,3-d]pyrimidine core.
Substitution with Pyridin-3-yl Group: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and appropriate catalysts.
Methylation: The methyl group at the 6-position can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-yl and thieno[2,3-d]pyrimidine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by palladium catalysts.
Common Reagents and Conditions
Chlorinating Agents: POCl3, SOCl2
Methylating Agents: CH3I, (CH3O)2SO2
Catalysts: Palladium catalysts for coupling reactions
Major Products
Substituted Derivatives: Products with various substituents replacing the chloro group.
Coupled Products: Products formed through coupling reactions with aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Shares structural similarities and is used in similar applications.
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with comparable properties.
Uniqueness
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, pyridin-3-yl, and methyl groups makes it a versatile scaffold for the development of novel bioactive compounds.
Eigenschaften
Molekularformel |
C12H8ClN3S |
|---|---|
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3S/c1-7-5-9-10(13)15-11(16-12(9)17-7)8-3-2-4-14-6-8/h2-6H,1H3 |
InChI-Schlüssel |
CUURLLLXVGYGBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)

![2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid](/img/structure/B8692225.png)
